molecular formula C15H28O B1305358 trans-4-(trans-4-Propylcyclohexyl)cyclohexanol CAS No. 82832-72-2

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Cat. No.: B1305358
CAS No.: 82832-72-2
M. Wt: 224.38 g/mol
InChI Key: DFXWFFHIZJDOFZ-UHFFFAOYSA-N
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Description

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Scientific Research Applications

Liquid Crystal Technology

One of the primary applications of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is in the field of liquid crystals. This compound exhibits liquid crystal phases over a wide temperature range and possesses low viscosity, making it an ideal candidate for use in liquid crystal displays (LCDs) and other optoelectronic devices .

Case Study: Liquid Crystal Displays

Research has shown that compounds similar to this compound can enhance the performance of LCDs by improving response times and thermal stability. For instance, the incorporation of this compound into liquid crystal formulations has been demonstrated to optimize the alignment and switching characteristics of the liquid crystals used .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in various catalytic reactions, including asymmetric synthesis processes that require chiral catalysts.

Case Study: Asymmetric Catalysis

A study highlighted the use of chiral amine-based catalysts in conjunction with substrates like this compound to facilitate enantioselective transformations. These reactions are crucial for producing pharmaceuticals and other fine chemicals with high stereochemical purity .

Potential Therapeutic Uses

Emerging research indicates potential therapeutic applications for this compound in medicinal chemistry. Its structural properties may allow it to interact with biological systems effectively.

Case Study: Anticancer Activity

Preliminary studies have suggested that derivatives of cyclohexanol compounds may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Further exploration into this compound could reveal similar effects, warranting clinical investigations .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Liquid Crystal TechnologyLCDs and optoelectronicsEnhances performance by improving response times and stability .
Organic SynthesisChiral catalyst intermediateFacilitates enantioselective transformations critical for pharmaceuticals .
Potential TherapeuticsAnticancer activityMay target pathways involved in tumor growth; requires further research .

Biological Activity

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties suggest potential applications in drug development and the study of cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H28_{28}O, with a molecular weight of approximately 228.39 g/mol. The compound's stereochemistry, particularly its trans configuration, is crucial as it influences both its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and specific biomolecules. Key mechanisms include:

  • Membrane Dynamics : The compound alters membrane fluidity and permeability, which can affect cellular signaling pathways and the transport of ions and molecules across membranes .
  • Binding Affinities : It has been shown to bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to downstream effects on cellular processes such as proliferation and apoptosis .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies. The IC50_{50} values varied among different cell lines, highlighting the need for further investigation into its selectivity and mechanisms involved.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human colorectal cancer cells. Results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential role in treating conditions like Alzheimer's disease .

Research Applications

The versatility of this compound extends beyond basic biological research; it has applications in:

Field Application
Medicinal Chemistry Development of novel therapeutic agents targeting specific diseases
Biochemistry Studies on membrane dynamics and cellular signaling pathways
Pharmaceuticals Synthesis of active pharmaceutical ingredients (APIs)
Industrial Chemistry Production of surfactants and lubricants due to its unique chemical properties

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXWFFHIZJDOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002939
Record name 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87144-93-2, 82832-72-2
Record name 4′-Propyl[1,1′-bicyclohexyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87144-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

60% Sodium hydride (1.01 g) was added slowly to a suspension of 4,4′-bicyclohexanol (5 g) in N,N-dimethylformamide (50 ml) at ambient temperature, and the mixture was stirred for 6 hours at 80° C. To the mixture was added dropwise n-propylbromide (2.29 ml) at 0-5° C., and the reaction mixture was stirred for 18.5 hours at 80° C. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with brine and dried, and the solvent was evaporated under reduced pressure. The residue was chromatographed on a column of silica gel eluting with dichloromethane/methyl alcohol (50:1) to give 4′-propyl-4-hydroxy-1,1′-bicyclohexane (1.21 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
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trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
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trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Reactant of Route 4
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Reactant of Route 5
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Reactant of Route 6
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

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